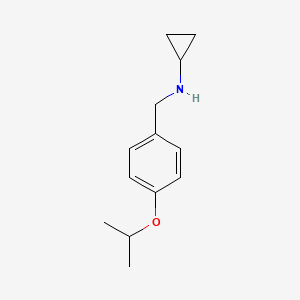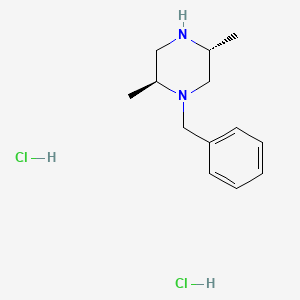
Cyclopropyl-(4-isopropoxybenzyl)-amine
Overview
Description
Cyclopropyl-(4-isopropoxybenzyl)-amine, otherwise known as CIPB or 4-IPB, is a cyclic amine that has been widely studied in scientific research due to its unique properties. It is a chiral molecule, meaning it has two non-superimposable mirror image forms, and is also an organometallic compound, meaning it contains at least one carbon-metal bond. CIPB has been used in various scientific research applications, including drug discovery, drug delivery, and biochemistry.
Scientific Research Applications
CIPB has been used in a variety of scientific research applications. It has been used as a scaffold for drug discovery, as a drug delivery vehicle, and in biochemistry. In drug discovery, CIPB has been used as a scaffold for the synthesis of novel compounds that may have therapeutic potential. In drug delivery, CIPB has been used as a vehicle to deliver drugs to specific cells or tissues, allowing for more targeted delivery. In biochemistry, CIPB has been used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of CIPB is not fully understood. However, it is believed that CIPB binds to specific proteins, such as enzymes, and affects their function. This is thought to be due to the cyclic structure of the molecule, which allows it to interact with proteins in a unique way.
Biochemical and Physiological Effects
The biochemical and physiological effects of CIPB are not fully understood. However, it has been shown to have some effects on the activity of certain enzymes and proteins. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the essential vitamin folate.
Advantages and Limitations for Lab Experiments
The use of CIPB in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a chiral molecule, which makes it useful for studying the effects of chirality on biochemical and physiological processes. However, there are some limitations to using CIPB in lab experiments. It is a relatively small molecule, which means it may not be able to bind to large proteins or enzymes. It is also relatively unstable, which may limit its use in long-term experiments.
Future Directions
There are several possible future directions for the use of CIPB in scientific research. One possibility is to use it as a scaffold for the synthesis of novel compounds that may have therapeutic potential. Another possibility is to use it as a drug delivery vehicle, allowing for more targeted delivery of drugs to specific cells or tissues. Finally, it could be used to study the structure and function of proteins, as well as to study enzyme-substrate interactions.
properties
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)15-13-7-3-11(4-8-13)9-14-12-5-6-12/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDYTAFZTXVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1387952.png)




![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)

